molecular formula C8H8N2O2 B13967900 6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde

6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde

Cat. No.: B13967900
M. Wt: 164.16 g/mol
InChI Key: STWGZXGMRBLSSX-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique pyrano[2,3-D]pyrimidine scaffold, which is known for its potential biological activities, including inhibition of key signaling pathways involved in various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of an aldehyde with a pyrimidine derivative under acidic or basic conditions. The reaction often requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde primarily involves the inhibition of the hedgehog signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and tissue patterning. By inhibiting key components of this pathway, such as the smoothened receptor, the compound can potentially halt the progression of certain cancers .

Comparison with Similar Compounds

Uniqueness: 6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde stands out due to its specific inhibition of the hedgehog signaling pathway, making it a promising candidate for targeted cancer therapies. Its unique scaffold also allows for the development of a wide range of derivatives with potential biological activities .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-2-carbaldehyde

InChI

InChI=1S/C8H8N2O2/c11-5-7-9-4-6-2-1-3-12-8(6)10-7/h4-5H,1-3H2

InChI Key

STWGZXGMRBLSSX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C(N=C2OC1)C=O

Origin of Product

United States

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